molecular formula C9H8N2O2 B3010508 3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one CAS No. 5186-66-3

3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B3010508
CAS No.: 5186-66-3
M. Wt: 176.175
InChI Key: PKRMXFQTESAARM-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a pyrazolone core substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-hydroxycoumarin with arylhydrazines. This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazolone . The reaction conditions often include the use of triethyl orthoacetate as a cyclizing agent and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The pyrazolone ring can be reduced under specific conditions to yield dihydropyrazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one is unique due to its pyrazolone core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as fluorescence and UV absorption .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-4-2-1-3-6(8)7-5-9(13)11-10-7/h1-4,12H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRMXFQTESAARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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